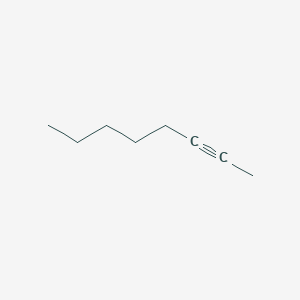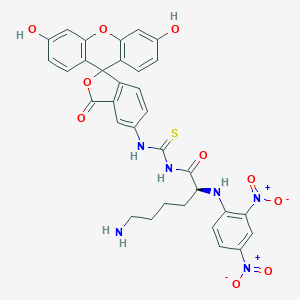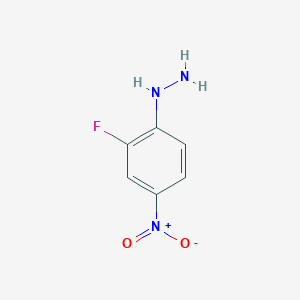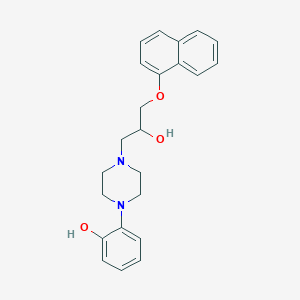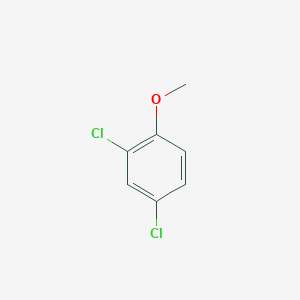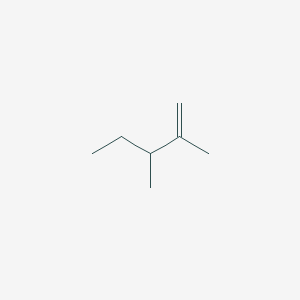
2,3-二甲基-1-戊烯
描述
2,3-Dimethyl-1-pentene is a hydrocarbon with the molecular formula C7H14 . It has been reported to be responsible for the extreme volatile characteristics of Tessaratoma papillosa . It has also been identified as one of the volatile metabolites in different tomato cultivars by headspace solid phase microextraction and gas chromatography-mass spectrometry analysis .
Molecular Structure Analysis
The molecular structure of 2,3-Dimethyl-1-pentene consists of seven carbon atoms and fourteen hydrogen atoms . The structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
2,3-Dimethyl-1-pentene has a density of 0.7±0.1 g/cm3, a boiling point of 85.1±7.0 °C at 760 mmHg, and a vapour pressure of 78.8±0.1 mmHg at 25°C . Its enthalpy of vaporization is 31.2±0.8 kJ/mol, and it has a flash point of -10.5±8.1 °C . The index of refraction is 1.403 .科学研究应用
农业:害虫管理
2,3-二甲基-1-戊烯: 据报道会影响Tessaratoma papillosa(一种农业害虫)的挥发性特征。 这种化合物可用于开发害虫控制策略或作为陷阱中的信息素来监测或减少此类害虫的数量 .
食品工业:风味和香气分析
在食品工业中,特别是在番茄种植中,2,3-二甲基-1-戊烯已被鉴定为挥发性代谢物。 它可用于通过顶空固相微萃取和气相色谱-质谱联用分析进行风味和香气分析 .
分析化学:色谱标准品
由于其定义明确的特性,它可用作色谱分析中的标准品或参比化合物。
有关每个应用的更详细的信息,需要进一步的研究和访问专门的数据库。
MilliporeSigma - 2,3-二甲基-1-戊烯 NIST Chemistry WebBook - 1-戊烯,2,3-二甲基-
作用机制
Target of Action
2,3-Dimethyl-1-pentene is a hydrocarbon compound with the molecular formula C7H14 . As an alkene, its primary targets are typically other molecules with which it can undergo addition reactions. These reactions are often catalyzed by substances like acids or bases, or by heat or light.
Mode of Action
The mode of action of 2,3-Dimethyl-1-pentene largely depends on the conditions and the reactants present. For instance, in the presence of a strong acid, it can undergo an electrophilic addition reaction . The alkene double bond acts as a nucleophile, attacking the proton from the acid to form a carbocation intermediate. This intermediate can then react with a nucleophile to form the final product .
Biochemical Pathways
Alkenes like 2,3-dimethyl-1-pentene can participate in a variety of organic reactions, such as hydroboration-oxidation , which can lead to the formation of various biochemical compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dimethyl-1-pentene. For instance, temperature and pH can affect the rate and extent of its reactions . Additionally, the presence of other reactive substances in the environment could lead to different reaction pathways and products .
生化分析
Biochemical Properties
2,3-Dimethyl-1-pentene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a substrate for certain enzymes, leading to the formation of various metabolites. For instance, it may interact with cytochrome P450 enzymes, which are known for their role in the oxidation of organic substances. The interaction between 2,3-Dimethyl-1-pentene and these enzymes can result in the formation of epoxides or other oxidized products, which can further participate in biochemical pathways .
Cellular Effects
The effects of 2,3-Dimethyl-1-pentene on cellular processes are diverse and depend on the cell type and concentration of the compound. In some cell types, 2,3-Dimethyl-1-pentene can influence cell signaling pathways by modulating the activity of specific receptors or enzymes involved in signal transduction. This modulation can lead to changes in gene expression and alterations in cellular metabolism. For example, the compound may affect the expression of genes involved in oxidative stress responses, leading to increased production of antioxidant enzymes .
Molecular Mechanism
At the molecular level, 2,3-Dimethyl-1-pentene exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes. For instance, the interaction of 2,3-Dimethyl-1-pentene with cytochrome P450 enzymes can inhibit their activity, reducing the metabolism of other substrates and potentially leading to the accumulation of toxic metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dimethyl-1-pentene can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Over time, the degradation products of 2,3-Dimethyl-1-pentene may exhibit different biochemical properties and effects on cellular function. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive responses in cells, such as upregulation of detoxification enzymes .
Dosage Effects in Animal Models
The effects of 2,3-Dimethyl-1-pentene in animal models vary with dosage. At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant biochemical and physiological changes. In some cases, high doses of 2,3-Dimethyl-1-pentene have been associated with toxic effects, such as liver damage or disruption of metabolic pathways. These adverse effects are often dose-dependent, with a threshold beyond which the compound becomes harmful .
Metabolic Pathways
2,3-Dimethyl-1-pentene is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The compound’s involvement in these pathways highlights its potential impact on overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2,3-Dimethyl-1-pentene is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in certain cellular compartments. The distribution of 2,3-Dimethyl-1-pentene can affect its localization and concentration within different tissues, influencing its biochemical effects .
Subcellular Localization
The subcellular localization of 2,3-Dimethyl-1-pentene is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. For example, 2,3-Dimethyl-1-pentene may localize to the endoplasmic reticulum, where it interacts with enzymes involved in lipid metabolism. This localization can impact the compound’s activity and function within the cell .
属性
IUPAC Name |
2,3-dimethylpent-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-5-7(4)6(2)3/h7H,2,5H2,1,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMAEKMEXJTSNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863168 | |
| Record name | 2,3-Dimethylpent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3404-72-6 | |
| Record name | 2,3-Dimethyl-1-pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3404-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethylpent-1-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003404726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-DIMETHYL-1-PENTENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dimethylpent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylpent-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,3-Dimethyl-1-pentene in the context of the provided research papers?
A1: 2,3-Dimethyl-1-pentene is identified as a volatile organic compound released by the stink bug Tessaratoma papillosa when disturbed. [] This compound is not found in the volatiles of the bug's food source (lichi leaves and flowers), suggesting the insect synthesizes it. [] While not directly studied in the second paper, its presence as a shared volatile compound in four types of aromatic rice highlights its potential role in aroma profiles. []
Q2: How does the release of 2,3-Dimethyl-1-pentene by Tessaratoma papillosa change in response to different stimuli?
A2: Research indicates that the release of 2,3-Dimethyl-1-pentene, along with other volatile compounds, significantly increases when Tessaratoma papillosa is irritated. [] This suggests its potential role as an alarm pheromone, signaling danger to other individuals. Interestingly, temperature and light variations did not influence the release patterns of this compound. []
Q3: Could 2,3-Dimethyl-1-pentene be used for pest control strategies targeting Tessaratoma papillosa?
A3: The study identifies 2,3-Dimethyl-1-pentene as a potential alarm pheromone for Tessaratoma papillosa. [] Further research is needed to understand if this compound, alone or in combination with other identified volatiles, could be utilized in pest control strategies such as disrupting aggregation or mating behaviors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




